molecular formula C13H17NO3 B7505620 (2-Hydroxy-5-methoxyphenyl)-piperidin-1-ylmethanone

(2-Hydroxy-5-methoxyphenyl)-piperidin-1-ylmethanone

Cat. No. B7505620
M. Wt: 235.28 g/mol
InChI Key: CTBBQKQYXQAWGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Hydroxy-5-methoxyphenyl)-piperidin-1-ylmethanone, also known as HMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of phenylpiperidines and has a molecular formula of C14H20N2O3.

Mechanism of Action

The exact mechanism of action of (2-Hydroxy-5-methoxyphenyl)-piperidin-1-ylmethanone is not fully understood. However, it is believed that (2-Hydroxy-5-methoxyphenyl)-piperidin-1-ylmethanone exerts its therapeutic effects by modulating the activity of various enzymes and receptors in the brain. (2-Hydroxy-5-methoxyphenyl)-piperidin-1-ylmethanone has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down acetylcholine, a neurotransmitter that is essential for cognitive function. By inhibiting acetylcholinesterase, (2-Hydroxy-5-methoxyphenyl)-piperidin-1-ylmethanone increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
(2-Hydroxy-5-methoxyphenyl)-piperidin-1-ylmethanone has been shown to have various biochemical and physiological effects. In addition to its ability to inhibit amyloid β-peptide aggregation and acetylcholinesterase activity, (2-Hydroxy-5-methoxyphenyl)-piperidin-1-ylmethanone has been shown to have antioxidant and anti-inflammatory properties. (2-Hydroxy-5-methoxyphenyl)-piperidin-1-ylmethanone has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is essential for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2-Hydroxy-5-methoxyphenyl)-piperidin-1-ylmethanone in lab experiments is its high potency and selectivity. (2-Hydroxy-5-methoxyphenyl)-piperidin-1-ylmethanone has been shown to have a high affinity for its target enzymes and receptors, which makes it an ideal candidate for drug development. However, one of the limitations of using (2-Hydroxy-5-methoxyphenyl)-piperidin-1-ylmethanone in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on (2-Hydroxy-5-methoxyphenyl)-piperidin-1-ylmethanone. One of the most promising directions is the development of (2-Hydroxy-5-methoxyphenyl)-piperidin-1-ylmethanone-based drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another future direction is the investigation of the potential therapeutic applications of (2-Hydroxy-5-methoxyphenyl)-piperidin-1-ylmethanone in other fields of medicine, such as cancer and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of (2-Hydroxy-5-methoxyphenyl)-piperidin-1-ylmethanone and its potential side effects.

Synthesis Methods

The synthesis of (2-Hydroxy-5-methoxyphenyl)-piperidin-1-ylmethanone involves the reaction between 2-hydroxy-5-methoxybenzaldehyde and piperidine-4-carboxylic acid in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of (2-Hydroxy-5-methoxyphenyl)-piperidin-1-ylmethanone as a white solid.

Scientific Research Applications

(2-Hydroxy-5-methoxyphenyl)-piperidin-1-ylmethanone has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of (2-Hydroxy-5-methoxyphenyl)-piperidin-1-ylmethanone is in the treatment of neurodegenerative disorders such as Alzheimer's disease. (2-Hydroxy-5-methoxyphenyl)-piperidin-1-ylmethanone has been shown to inhibit the aggregation of amyloid β-peptide, which is a hallmark of Alzheimer's disease. This inhibition of amyloid β-peptide aggregation has been attributed to the ability of (2-Hydroxy-5-methoxyphenyl)-piperidin-1-ylmethanone to bind to the peptide and prevent its self-assembly.

properties

IUPAC Name

(2-hydroxy-5-methoxyphenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-17-10-5-6-12(15)11(9-10)13(16)14-7-3-2-4-8-14/h5-6,9,15H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBBQKQYXQAWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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